3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its molecular structure, which includes a benzamide core with dichloro substituents and a piperidine ring substituted with a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Piperidine Derivative Synthesis: : Piperidine is reacted with furan-2-carbaldehyde to form the furan-2-ylmethylpiperidine derivative.
Benzamide Formation: : The resulting piperidine derivative is then reacted with 3,4-dichlorobenzoic acid to form the benzamide core.
Final Functionalization: : The benzamide core undergoes further reactions to introduce the dichloro substituents and complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.
Medicine
In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(1-(furan-2-ylmethyl)carbamoyl)-2-phenyl-vinyl-benzamide
3,4-Dichloro-N-(diphenylphosphoryl(furan-2-yl)methyl)aniline
2,4-Dichloro-N-furan-2-ylmethyl-benzamide
Uniqueness
3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide stands out due to its specific structural features, such as the presence of the piperidine ring and the furan-2-ylmethyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERJOXTHUAUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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